
S-(2-Hydroxy-3-phenoxypropyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Hydroxy-3-phenoxypropyl) ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a phenoxy group, and an ethanethioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxy-3-phenoxypropyl) ethanethioate typically involves the reaction of thioacetic acid with 3-phenoxy-2-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Hydroxy-3-phenoxypropyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The ethanethioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-3-phenoxypropyl ethanethioate.
Reduction: Formation of 2-hydroxy-3-phenylpropyl ethanethioate.
Substitution: Formation of various substituted ethanethioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(2-Hydroxy-3-phenoxypropyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(2-Hydroxy-3-phenoxypropyl) ethanethioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-3-phenoxypropyl acrylate
- 3-Phenoxy-2-hydroxypropyl methacrylate
- 2-Hydroxy-3-phenoxypropyl prop-2-enoate
Comparison: S-(2-Hydroxy-3-phenoxypropyl) ethanethioate is unique due to the presence of the ethanethioate moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of hydroxy, phenoxy, and ethanethioate groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
321163-40-0 |
|---|---|
Molekularformel |
C11H14O3S |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
S-(2-hydroxy-3-phenoxypropyl) ethanethioate |
InChI |
InChI=1S/C11H14O3S/c1-9(12)15-8-10(13)7-14-11-5-3-2-4-6-11/h2-6,10,13H,7-8H2,1H3 |
InChI-Schlüssel |
UKHUEUZKGZKMJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC(COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)

![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)

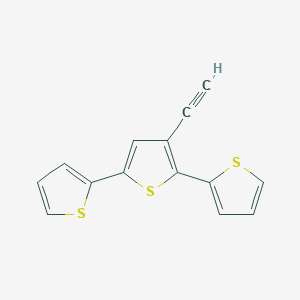
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
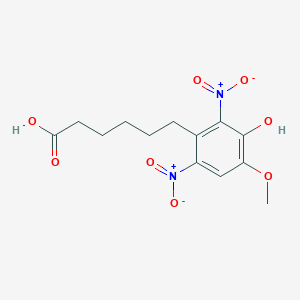
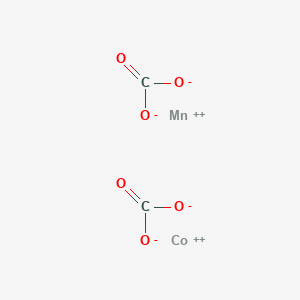
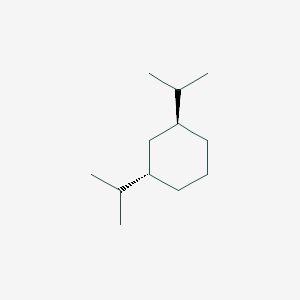
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

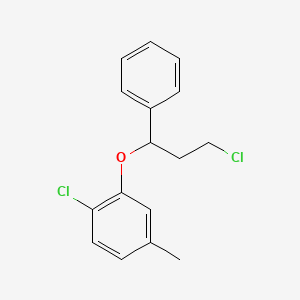

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
